N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide
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Overview
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
The primary targets of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide are currently unknown. This compound is a derivative of pyrrolidine , a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide typically involves the formation of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a pentanamide group. This combination of features gives it distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-5-15(19)17-13-10-16(20)18(11-13)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVUMKKDCAUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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